2,6-Difluorobenzonitrile

Polymer Chemistry Poly(cyanoaryl ether)s Cross-linking

Specify 2,6-Difluorobenzonitrile (2,6-DFBN) to ensure batch integrity. Its ortho,ortho-difluoro substitution enables near-quantitative conversion to high-MW poly(cyanoaryl ethers) (Mw up to 2.3×10⁵ Da) and controlled cross-linking, unlike the 2,4-isomer which yields only low-MW soluble chains. For benzoylurea insecticide intermediates (e.g., Hexaflumuron), established non-catalytic hydrolysis achieves 64% yield. Toxicologically, it shows 16-fold lower olfactory tissue binding than its dichloro-analog dichlobenil, offering a safer profile. Substituting isomers risks batch failure and altered toxicity—validate accordingly.

Molecular Formula C7H3F2N
Molecular Weight 139.1 g/mol
CAS No. 1897-52-5
Cat. No. B137791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzonitrile
CAS1897-52-5
Synonyms2,6-difluorobenzonitrile
Molecular FormulaC7H3F2N
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C#N)F
InChIInChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
InChIKeyBNBRIFIJRKJGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzonitrile (CAS 1897-52-5) Procurement: A Strategic Halogenated Aromatic Nitrile Intermediate


2,6-Difluorobenzonitrile (2,6-DFBN) is a halogenated aromatic nitrile with the molecular formula C₇H₃F₂N . It is characterized by two fluorine atoms located at the ortho-positions (2- and 6-positions) relative to a central nitrile (-C≡N) group on a benzene ring [1]. This specific substitution pattern differentiates it from other difluorobenzonitrile isomers (e.g., 2,4-; 3,5-; 2,3-; 2,5-; and 3,4-DFBN) [1]. The compound serves primarily as a versatile building block and intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced polymer materials, leveraging the unique steric and electronic effects conferred by its ortho-fluorine arrangement .

2,6-Difluorobenzonitrile Procurement: Why Simple Difluorobenzonitrile Substitution Compromises Performance


Procurement decisions based solely on cost or availability of a generic 'difluorobenzonitrile' are highly unreliable due to pronounced isomer-specific reactivity and material property differences. The ortho,ortho-disubstitution pattern of 2,6-DFBN creates a unique steric environment around the reactive nitrile group, leading to distinct reaction kinetics and product outcomes compared to other isomers (e.g., 2,4-DFBN or 3,5-DFBN) [1][2]. This positional specificity directly impacts critical process parameters: in polymer synthesis, 2,6-DFBN induces cross-linking and forms rigid macrocycles, whereas the 2,4-isomer yields soluble linear chains [1]. In toxicological profiles, 2,6-DFBN exhibits 16-fold lower covalent binding in target tissues than its dichloro-analog dichlobenil, altering safety and handling requirements [3]. Therefore, substituting with an alternative difluorobenzonitrile isomer without rigorous re-validation risks batch failure, altered material specifications, and unexpected toxicity profiles.

2,6-Difluorobenzonitrile Technical Differentiation: A Quantitative Evidence Guide for Sourcing Scientists


2,6-Difluorobenzonitrile vs. 2,4-Difluorobenzonitrile in Polymer Synthesis: Cross-Linking Propensity Quantified

In polycondensation reactions with silylated 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), the 2,6-difluorobenzonitrile isomer exhibits a markedly higher propensity for cross-linking compared to its 2,4-isomer counterpart. This quantifiable difference directly dictates the final polymer architecture and processability [1].

Polymer Chemistry Poly(cyanoaryl ether)s Cross-linking

2,6-Difluorobenzonitrile vs. 2,4-Difluorobenzonitrile in Polymer Synthesis: High Molecular Weight Attainment

A comparative polycondensation study with bisphenol A revealed that among difluorobenzonitrile isomers, only 2,6-difluorobenzonitrile achieved nearly quantitative conversions leading to high molecular weight polymers. This contrasts sharply with the performance of other isomers, including 2,4- and 3,5-DFBN [1].

Polymer Chemistry Poly(ether nitrile)s Molecular Weight

2,6-Difluorobenzonitrile vs. Dichlobenil (2,6-Dichlorobenzonitrile): 16-Fold Lower Tissue Covalent Binding

In vivo toxicology studies in mice directly compared the covalent binding of radiolabeled 2,6-difluorobenzonitrile ([¹⁴C]DFBN) to that of the structurally analogous herbicide dichlobenil ([¹⁴C]dichlobenil) in the olfactory mucosa, a known target tissue for toxicity [1].

Toxicology Agrochemical Safety Metabolic Activation

2,6-Difluorobenzonitrile Hydrolysis Kinetics: Activation Energy for Green Process Design

The hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water was studied to develop a non-catalytic, green preparation method. The kinetic parameters provide a quantitative basis for reactor design and process optimization [1].

Green Chemistry Hydrolysis Kinetics Process Optimization

2,6-Difluorobenzonitrile Structural Distinction: Planar Conformation and Ring Distortion

Single-crystal X-ray diffraction studies have directly compared the molecular conformation of 2,6-difluorobenzonitrile with other isomers. The unique ortho,ortho-substitution pattern forces a planar molecular arrangement and induces characteristic ring angular distortions not observed in isomers like 3,5-DFBN [1].

X-ray Crystallography Molecular Conformation Steric Effects

2,6-Difluorobenzonitrile vs. Other Isomers: Distinct Melting Point and Physical Form

The physical state and melting point of difluorobenzonitrile isomers vary significantly with substitution pattern, directly impacting handling and formulation. The ortho,ortho-substitution in 2,6-DFBN results in a relatively low melting point compared to other isomers like 2,4-DFBN [1].

Physical Properties Melting Point Procurement

2,6-Difluorobenzonitrile (CAS 1897-52-5) Evidence-Backed Application Scenarios


Synthesis of High-Performance Poly(cyanoaryl ether) Engineering Plastics

For the production of poly(cyanoaryl ether) polymers requiring high molecular weight and structural integrity, 2,6-DFBN is the preferred monomer. Unlike the 2,4-isomer, which yields soluble, lower molecular weight chains, 2,6-DFBN facilitates nearly quantitative conversions and achieves weight-average molecular weights up to 2.3 × 10⁵ Da, as demonstrated in polycondensation reactions with bisphenol A derivatives [1]. This ensures the mechanical robustness required for engineering applications. Furthermore, its unique propensity for cross-linking at moderate excess (>10% molar excess) enables controlled gelation for specialty network polymers [2].

Green Synthesis of 2,6-Difluorobenzamide Agrochemical Intermediate

Procurement for the large-scale production of 2,6-difluorobenzamide, a critical intermediate for benzoylurea insecticides (e.g., Hexaflumuron, Lufenuron), should prioritize 2,6-DFBN. Quantitative hydrolysis kinetics are established: a non-catalytic, high-temperature liquid water process yields up to 64.27% 2,6-difluorobenzamide at 523.15 K over 300 min, with an activation energy of 96.7 kJ·mol⁻¹ [3]. This data enables precise process design and optimization for a greener, waste-minimizing route compared to traditional acid/base-catalyzed methods [3].

Agrochemical Research with Reduced Off-Target Mammalian Toxicity

In agrochemical discovery programs where mammalian safety is a critical selection criterion, 2,6-DFBN presents a quantifiable advantage over its direct chlorinated analog, dichlobenil. In vivo comparative toxicology shows that the covalent binding of [¹⁴C]2,6-DFBN in the olfactory mucosa is 16 times lower than that of an equimolar dose of [¹⁴C]dichlobenil [4]. This significant reduction in tissue binding correlates with a lack of observed acute olfactory toxicity in the model, suggesting a more favorable safety profile for derived intermediates and active ingredients.

Fluorinated Building Block for Advanced Materials and Pharmaceuticals

2,6-DFBN serves as a versatile precursor for nucleophilic aromatic substitution reactions to synthesize novel fluorine-containing nitrogen and sulfur compounds, including azamacrocycles [5]. Its unique ortho,ortho-difluoro substitution pattern confers a planar molecular conformation [6] and distinct electronic properties that can be leveraged to tune the bioactivity and physicochemical properties of drug candidates or functional materials. This specific regioisomer is essential for accessing defined substitution patterns not achievable with other difluorobenzonitrile isomers.

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